molecular formula C7H11N3O2 B1373737 tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione CAS No. 1256642-92-8

tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione

Cat. No. B1373737
CAS RN: 1256642-92-8
M. Wt: 169.18 g/mol
InChI Key: DPVSPOJGBBOZGB-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . Heterocyclic compounds are widely distributed in nature and are key components of many natural and synthetic drugs .


Molecular Structure Analysis

The molecular structure of a compound like this would likely involve a complex arrangement of atoms and bonds. Detailed structural analysis typically requires techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Heterocyclic compounds can participate in a wide variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These properties could include things like melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Synthesis of Derivatives

This compound is used in the synthesis of various derivatives. For instance, a new series of enantiomerically pure 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoxalines were synthesized for the first time from 1-fluoro-2-nitrobenzene and S-amino acids .

Inhibitor of Acetylcholinesterase

The compound has been evaluated for its biological activity as an acetylcholinesterase inhibitor. This makes it potentially useful in the treatment of diseases like Alzheimer’s, where there is a deficiency of acetylcholine .

Antioxidant Activity

Some derivatives of this compound have shown significant antioxidant activities. This property can be beneficial in various health conditions where oxidative stress plays a major role .

Antibacterial Activity

Certain derivatives of this compound have shown weak to moderate bioactivities against all tested Gram-positive bacteria, namely Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus .

Treatment of Autoimmune Diseases

Hexahydro-1H-pyrazino[1,2-a]pyrazine compounds have been found useful for the treatment of autoimmune diseases, including systemic lupus erythematosus or lupus nephritis. They act as inhibitors of TLRs 7, 8, and 9, which are considered as key nodes in a broad range of autoimmune and autoinflammatory diseases .

Research and Development of New Drugs

The compound is used in the research and development of new drugs. For instance, it has been used in the synthesis of novel pyrazino[1,2-a]indoles fused to heterocyclic systems .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide details on its safety and hazards. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. If it has interesting biological properties, it could be studied further as a potential drug .

properties

IUPAC Name

3,6,7,8,9,9a-hexahydro-2H-pyrazino[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c11-6-4-9-7(12)5-3-8-1-2-10(5)6/h5,8H,1-4H2,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVSPOJGBBOZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)C(=O)NCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione

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